

An In-depth Technical Guide to 4-Chlorobutanal (CAS 6139-84-0)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Chlorobutanal** (CAS 6139-84-0), a versatile bifunctional molecule crucial in synthetic organic chemistry. This document details its physicochemical properties, synthesis protocols, reactivity, and significant applications in the pharmaceutical industry, with a focus on its role as a key building block for complex molecular architectures.

Physicochemical and Spectroscopic Data

4-Chlorobutanal is a colorless to pale yellow liquid known for its high reactivity, which makes it a valuable intermediate in various chemical syntheses.[1] Due to its bifunctional nature, containing both an aldehyde and an alkyl chloride, it participates in a wide range of chemical transformations.

Table 1: Physicochemical Properties of 4-Chlorobutanal



Property	Value	Source(s)
CAS Number	6139-84-0	[2]
Molecular Formula	C ₄ H ₇ CIO	[2]
Molecular Weight	106.55 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[1][3]
Boiling Point	118-158 °C (at 760 mmHg)	[1][4][5]
Density	1.031 - 1.106 g/cm ³	[1][4]
Flash Point	51 °C	[1][4]
Refractive Index	1.41 - 1.447	[1][4][5]
Solubility	Soluble in organic solvents.	[3]
Storage	2-8°C or -20°C, under inert atmosphere.	[6]

Spectroscopic Data

Despite its importance as a synthetic intermediate, experimental spectroscopic data for **4-Chlorobutanal** is not readily available in public databases. Predicted spectral data is available from some sources.[7] Researchers are advised to acquire and verify spectroscopic data on a case-by-case basis for their specific samples. For reference, spectral data for its precursor, 4-chloro-1-butanol, is available.[8][9]

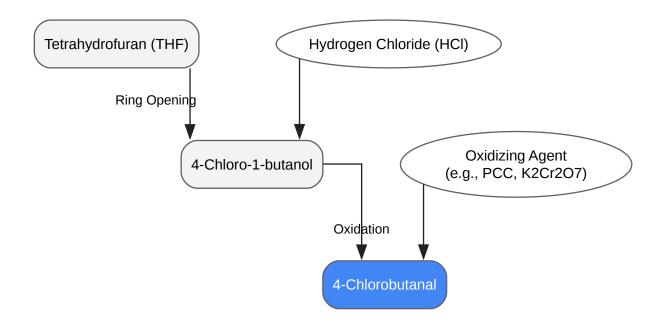
Synthesis and Experimental Protocols

4-Chlorobutanal is typically synthesized via the oxidation of its corresponding alcohol, 4-chloro-1-butanol. Several methods have been reported, offering different advantages in terms of yield, scalability, and reagent handling.

Synthesis Workflow

The general pathway to **4-Chlorobutanal** involves the synthesis of its precursor, 4-chloro-1-butanol, from tetrahydrofuran (THF), followed by oxidation to the target aldehyde.





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Caption: General synthesis workflow for 4-Chlorobutanal from THF.

Experimental Protocol 1: Oxidation of 4-Chloro-1-butanol with Pyridinium Chlorochromate (PCC)

This method provides a reliable, moderate-yield synthesis of **4-chlorobutanal** from its alcohol precursor.

Materials:

- 4-Chloro-1-butanol (1.0 eq)
- Pyridinium chlorochromate (PCC) (1.1 eq)
- Anhydrous Dichloromethane (DCM)
- · Diethyl ether
- Aluminium oxide for filtration

Procedure:



- To a stirred mixture of pyridinium chlorochromate (1.1 eq) in anhydrous dichloromethane (approx. 10 mL per gram of alcohol), add 4-chloro-1-butanol (1.0 eq) in one portion.[10]
- Stir the reaction mixture at room temperature for 3 hours. The mixture will turn into a black precipitate.[10]
- Decant the solution from the black precipitate.[10]
- Add 100 mL of diethyl ether to the reaction flask, stir, and filter the mixture through a pad of aluminium oxide.[10]
- Combine the filtrates and concentrate under reduced pressure to obtain a light yellow liquid.
 [10]
- Purify the crude product by vacuum distillation to yield 4-chlorobutanal. A yield of approximately 60% can be expected.[10]

Experimental Protocol 2: Oxidation of 4-Chloro-1butanol with Potassium Dichromate

A study by Moore (1947) describes the oxidation using potassium dichromate in glacial acetic acid, achieving yields up to 63.5%.[11]

Materials:

- 4-Chloro-1-butanol (tetramethylenechlorhydrin)
- Potassium dichromate (K₂Cr₂O₇)
- Glacial acetic acid

Procedure:

- Prepare a solution of potassium dichromate in boiling glacial acetic acid. The dichromate salt dissolves to form a deep red solution.[11]
- Add 4-chloro-1-butanol to the hot dichromate solution. An almost immediate reduction of the dichromate occurs, indicated by a color change from red to light green.[11]



- The optimal reaction conditions (time and temperature) should be determined experimentally to maximize the yield, which has been reported to be as high as 63.5%.[11]
- Isolate the product from the reaction mixture, likely through extraction and subsequent distillation.

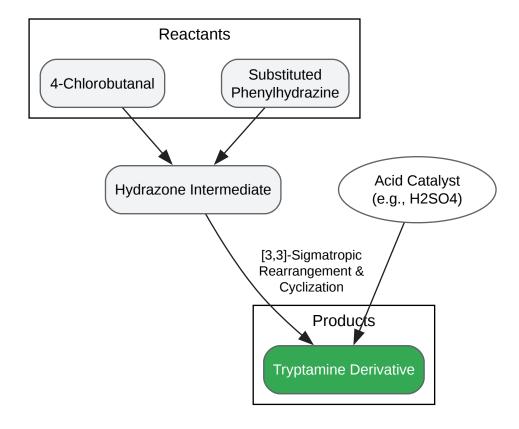
Chemical Reactivity and Applications in Drug Development

The dual functionality of **4-chlorobutanal** makes it a valuable precursor for synthesizing heterocyclic compounds and other complex molecules, particularly in the pharmaceutical field.

Fischer Indole Synthesis of Tryptamines

4-Chlorobutanal is a key carbonyl component in the Fischer indole synthesis for the production of tryptamines, a core scaffold in many biologically active compounds and psychedelic drugs. The aldehyde first reacts with a substituted phenylhydrazine to form a hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization to form the indole ring.





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Caption: Role of **4-Chlorobutanal** in the Fischer Indole Synthesis.

This pathway is notably used for the synthesis of N,N-dimethyltryptamine (DMT) and other psychoactive tryptamines.[10][12] The process often involves converting **4-chlorobutanal** into its more stable acetal form, which is then reacted with the hydrazine, followed by in-situ hydrolysis and cyclization.[13]

Synthesis of Fendiline Derivatives

The diethyl acetal of **4-chlorobutanal** serves as a useful intermediate in the synthesis of derivatives of Fendiline.[14] Fendiline is a calcium channel blocker, and its derivatives have been explored as potential KRAS modulators, which are of significant interest in oncology research.[14] The 4-chloro-1,1-diethoxybutane intermediate allows for nucleophilic substitution at the terminal carbon, enabling the construction of more complex side chains required for these derivatives.



Safety and Handling

4-Chlorobutanal is a reactive and potentially hazardous chemical that requires careful handling.

Table 2: GHS Hazard Information for 4-Chlorobutanal

Pictogram	Signal Word	Hazard Statements
☑alt text ☑alt text	Warning	H226: Flammable liquid and vapor.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2]

Handling Recommendations:

- Handle in a well-ventilated area, preferably in a chemical fume hood.[13]
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemicalresistant gloves, and a lab coat.
- Keep away from sources of ignition such as heat, sparks, and open flames.[13]
- Store in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere.[6]

Biological Activity and Signaling Pathways

Currently, there is no direct evidence in the reviewed literature linking **4-chlorobutanal** itself to specific biological activities or signaling pathways. Its significance in drug development is primarily as a versatile building block for the synthesis of active pharmaceutical ingredients (APIs). The biological activities and mechanisms of action are characteristic of the final complex molecules synthesized from it, such as the tryptamine derivatives (which often target serotonin receptors) or Fendiline derivatives (which modulate ion channels).



Conclusion

4-Chlorobutanal is a fundamentally important, albeit reactive, chemical intermediate. Its value lies in its bifunctional nature, enabling the efficient construction of varied and complex molecular scaffolds. While the lack of readily available experimental spectroscopic data presents a challenge, established synthesis protocols and its demonstrated utility in high-value applications, such as the synthesis of tryptamines and other pharmaceutically relevant molecules, underscore its continued importance for the research and drug development community. Strict adherence to safety protocols is essential when handling this compound.

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